molecular formula C18H17N5OS B500098 3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline CAS No. 895334-11-9

3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B500098
CAS No.: 895334-11-9
M. Wt: 351.4g/mol
InChI Key: HDAZBJWIKUSVBN-UHFFFAOYSA-N
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Description

3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline typically involves multiple steps One common method includes the cyclization of appropriate hydrazides with thiosemicarbazides under acidic conditions to form the triazolothiadiazole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolothiadiazole ring, potentially opening the ring and leading to simpler amine derivatives.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in drug development.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic effects. Its triazolothiadiazole core is of particular interest due to its known bioactivity, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action for 3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazolothiadiazole core. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.

    2-(4-Methoxyphenyl)ethylamine: Similar in structure but lacks the triazolothiadiazole core, leading to different chemical properties.

    4-Methoxyphenylacetonitrile: Another related compound used in organic synthesis.

Uniqueness

What sets 3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline apart is its triazolothiadiazole core, which imparts unique biological activities and chemical reactivity

Properties

CAS No.

895334-11-9

Molecular Formula

C18H17N5OS

Molecular Weight

351.4g/mol

IUPAC Name

3-[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C18H17N5OS/c1-22(2)14-6-4-5-13(11-14)17-21-23-16(19-20-18(23)25-17)12-7-9-15(24-3)10-8-12/h4-11H,1-3H3

InChI Key

HDAZBJWIKUSVBN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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